Bis-NAD

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

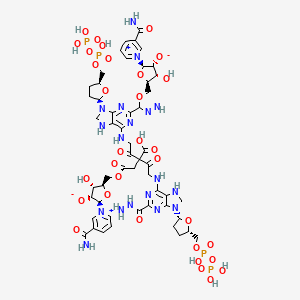

Bis-NAD, also known as this compound, is a useful research compound. Its molecular formula is C52H68N18O32P4 and its molecular weight is 1581.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

常见问题

Basic Research Questions

Q. What experimental methodologies are most reliable for quantifying Bis-NAD concentrations in specific subcellular compartments (e.g., mitochondria)?

- Methodological Answer : Genetically encoded fluorescent biosensors, such as those developed for NAD+, can be adapted for this compound measurement. These sensors allow real-time tracking of free this compound in organelles by exploiting its binding affinity to engineered proteins (e.g., sirtuin-based sensors). Calibration involves in vitro titration against known this compound concentrations and validation via HPLC or mass spectrometry .

Q. How does this compound participate in redox reactions compared to canonical NAD+?

- Methodological Answer : this compound’s dual NAD-like structure may enhance electron transfer efficiency. Use in vitro enzyme assays (e.g., lactate dehydrogenase) to compare cofactor activity between this compound and NAD+. Pair with crystallography to analyze structural interactions at enzyme active sites. Redox potential can be measured via cyclic voltammetry .

Q. What are the primary biosynthetic pathways for this compound, and how can they be modulated experimentally?

- Methodological Answer : Trace this compound synthesis using isotopic labeling (e.g., ¹⁵N-nicotinamide) in cell cultures. Knockdown or overexpress enzymes like NMNAT1/2 via CRISPR/Cas9 to identify rate-limiting steps. Pharmacological inhibition of salvage pathway enzymes (e.g., with FK866) can isolate precursor contributions .

Advanced Research Questions

Q. How do fluctuations in mitochondrial this compound concentrations regulate sirtuin and PARP activity in aging models?

- Methodological Answer : Use tissue-specific SIRT3 or PARP1 knockout models to isolate this compound’s compartmentalized effects. Measure enzyme kinetics (Km and Vmax) under varying this compound levels via mitochondrial lysate assays. Correlate with aging markers (e.g., ROS, ATP) in C. elegans or murine models .

Q. What mechanisms explain contradictory findings on this compound’s role in cancer metabolism?

- Methodological Answer : Address contradictions by stratifying studies based on cell type (e.g., glycolytic vs. oxidative tumors) and this compound localization. Perform metabolomic profiling (LC-MS) paired with RNA-seq to identify context-dependent pathways. Validate via xenograft models with this compound supplementation .

Q. How can multi-omics approaches resolve this compound’s interplay with NAD+ in neurodegenerative disease?

- Methodological Answer : Integrate transcriptomic (RNA-seq), proteomic (TMT labeling), and metabolomic (untargeted MS) data from patient-derived neurons. Use network analysis (e.g., WGCNA) to identify hub genes/pathways. Validate in Drosophila models expressing human tau or α-synuclein .

Q. What experimental designs mitigate confounding variables when studying this compound in heterogenous cell populations?

- Methodological Answer : Employ single-cell RNA-seq or FACS-sorted subpopulations to account for cell heterogeneity. Use dual-biosensor systems (e.g., this compound and ATP reporters) for live-cell imaging. Control for circadian effects via synchronized cultures and time-series sampling .

Q. Methodological Considerations

Q. How to validate this compound-specific antibodies for immunoblotting given cross-reactivity with NAD+?

- Methodological Answer : Test antibody specificity using NAD+/Bis-NAD competition assays. Generate standard curves with purified this compound and NAD+ to quantify cross-reactivity. Confirm via siRNA knockdown of this compound biosynthetic enzymes (e.g., NMNAT isoforms) .

Q. What statistical frameworks are optimal for analyzing time-resolved this compound dynamics?

- Methodological Answer : Apply mixed-effects models to account for longitudinal data variability. Use Bayesian inference for small-sample studies (e.g., rare cell types). Pair with dimensionality reduction (PCA/t-SNE) for high-throughput datasets .

Q. How to design a P-E/I-C-O framework (Population, Exposure, Comparison, Outcome) for this compound intervention studies?

- Methodological Answer :

- Population : Primary neurons vs. glioblastoma cells.

- Exposure : this compound supplementation (10–100 μM) vs. NAD+ controls.

- Comparison : Baseline NAD+/Bis-NAD ratios measured via LC-MS.

- Outcome : Apoptosis (caspase-3 activity) and mitochondrial membrane potential (TMRE staining) .

属性

CAS 编号 |

69861-86-5 |

|---|---|

分子式 |

C52H68N18O32P4 |

分子量 |

1581.1 g/mol |

IUPAC 名称 |

(2R,3R,4S,5R)-2-(3-carbamoylpyridin-1-ium-1-yl)-5-[[[6-[[3-[2-[[(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3-hydroxy-4-oxidooxolan-2-yl]methoxy]-2-oxoethyl]-3-carboxy-5-[[2-(hydrazinecarbonyl)-9-[(2R,5S)-5-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-2-yl]-7,8-dihydropurin-6-yl]amino]-2,4-dioxopentyl]amino]-9-[(2R,5S)-5-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-2-yl]-7,8-dihydropurin-2-yl]-diazenylmethoxy]methyl]-4-hydroxyoxolan-3-olate |

InChI |

InChI=1S/C52H68N18O32P4/c53-39(78)22-3-1-9-67(14-22)49-37(76)35(74)26(99-49)18-93-32(73)11-52(51(81)82,28(71)12-57-41-33-45(63-43(61-41)47(80)65-55)69(20-59-33)30-7-5-24(97-30)16-95-105(89,90)101-103(83,84)85)29(72)13-58-42-34-46(70(21-60-34)31-8-6-25(98-31)17-96-106(91,92)102-104(86,87)88)64-44(62-42)48(66-56)94-19-27-36(75)38(77)50(100-27)68-10-2-4-23(15-68)40(54)79/h1-4,9-10,14-15,24-27,30-31,35-38,48-50,56,59-60,74-75H,5-8,11-13,16-21,55H2,(H2,53,78)(H2,54,79)(H,65,80)(H,81,82)(H,89,90)(H,91,92)(H,57,61,63)(H,58,62,64)(H2,83,84,85)(H2,86,87,88)/t24-,25-,26+,27+,30+,31+,35+,36+,37+,38+,48?,49+,50+,52?/m0/s1 |

InChI 键 |

UVFMQDUXFSGECC-KDGHBASLSA-N |

SMILES |

C1CC(OC1COP(=O)(O)OP(=O)(O)O)N2CNC3=C(N=C(N=C32)C(N=N)OCC4C(C(C(O4)[N+]5=CC=CC(=C5)C(=O)N)[O-])O)NCC(=O)C(CC(=O)OCC6C(C(C(O6)[N+]7=CC=CC(=C7)C(=O)N)[O-])O)(C(=O)CNC8=C9C(=NC(=N8)C(=O)NN)N(CN9)C1CCC(O1)COP(=O)(O)OP(=O)(O)O)C(=O)O |

手性 SMILES |

C1C[C@@H](O[C@@H]1COP(=O)(O)OP(=O)(O)O)N2CNC3=C(N=C(N=C32)C(N=N)OC[C@@H]4[C@H]([C@H]([C@@H](O4)[N+]5=CC=CC(=C5)C(=O)N)[O-])O)NCC(=O)C(CC(=O)OC[C@@H]6[C@H]([C@H]([C@@H](O6)[N+]7=CC=CC(=C7)C(=O)N)[O-])O)(C(=O)CNC8=C9C(=NC(=N8)C(=O)NN)N(CN9)[C@H]1CC[C@H](O1)COP(=O)(O)OP(=O)(O)O)C(=O)O |

规范 SMILES |

C1CC(OC1COP(=O)(O)OP(=O)(O)O)N2CNC3=C(N=C(N=C32)C(N=N)OCC4C(C(C(O4)[N+]5=CC=CC(=C5)C(=O)N)[O-])O)NCC(=O)C(CC(=O)OCC6C(C(C(O6)[N+]7=CC=CC(=C7)C(=O)N)[O-])O)(C(=O)CNC8=C9C(=NC(=N8)C(=O)NN)N(CN9)C1CCC(O1)COP(=O)(O)OP(=O)(O)O)C(=O)O |

同义词 |

is-NAD N(2),N(2)'-adipodihydrazido-bis-(N(6)-carbonylmethyl-NAD) |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。